Ac-Tyr-Phe-OMe

Beschreibung

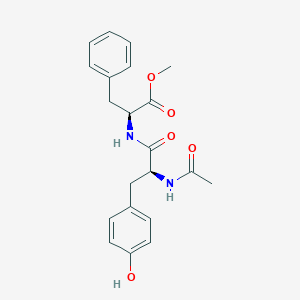

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stability of N-Acetyl-L-tyrosyl-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the molecular characteristics and stability profile of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester, a dipeptide derivative of significant interest in biochemical and pharmaceutical research. By synthesizing fundamental principles of peptide chemistry with insights into the influence of terminal modifications, this document offers a predictive understanding of the compound's behavior, guiding its application in drug discovery and development.

Introduction: The Significance of Modified Dipeptides

Dipeptides and their derivatives are fundamental building blocks in numerous biological processes and serve as valuable scaffolds in medicinal chemistry. The strategic modification of their terminal groups—specifically N-terminal acetylation and C-terminal methylation—can profoundly alter their physicochemical properties, including solubility, bioavailability, and resistance to enzymatic degradation. N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester incorporates these modifications, making it a compelling candidate for applications where enhanced stability and modified activity are desired. Understanding its molecular structure and stability is paramount for predicting its behavior in biological systems and for its rational design into larger peptide-based therapeutics.

Molecular Structure and Conformational Landscape

The molecular structure of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester is characterized by the presence of two aromatic amino acid residues, L-tyrosine and L-phenylalanine, linked by a peptide bond. The N-terminus is capped with an acetyl group, and the C-terminus is protected as a methyl ester.

Key Structural Features:

-

N-Acetyl Group: The acetylation of the N-terminal amino group removes its positive charge at physiological pH, which can influence solubility and interactions with biological targets. This modification is also known to confer resistance to aminopeptidases.[1][2][3]

-

Peptide Bond: The central amide linkage between the tyrosine and phenylalanine residues is planar and is the primary site for proteolytic cleavage by various endopeptidases.

-

Methyl Ester: The C-terminal methyl esterification neutralizes the negative charge of the carboxyl group. This can enhance the hydrophobicity of the molecule and protect it from carboxypeptidase-mediated degradation.[4][5]

-

Aromatic Side Chains: The phenolic side chain of tyrosine and the benzyl side chain of phenylalanine contribute to the molecule's hydrophobicity and can engage in π-π stacking and other non-covalent interactions, influencing its conformation and binding to target proteins.

The overall conformation of the dipeptide in solution is a dynamic equilibrium of various rotamers. The conformational landscape is dictated by the interplay of steric hindrance and stereoelectronic effects between the side chains and the peptide backbone.[6]

Physicochemical Properties and Stability Profile

The stability of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester is a critical determinant of its utility. Its degradation can occur through chemical hydrolysis of the peptide and ester bonds, as well as by enzymatic cleavage.

Chemical Stability

Hydrolysis: The peptide and methyl ester bonds are susceptible to hydrolysis, a reaction catalyzed by both acid and base.

-

Acidic Conditions: Under strong acidic conditions, the peptide bond is the primary site of cleavage.

-

Basic Conditions: Alkaline conditions promote the saponification of the methyl ester, yielding the corresponding carboxylate.[4] Harsher basic conditions can also lead to peptide bond cleavage and potential racemization.[4]

Enzymatic Stability

The enzymatic degradation of peptides is a major challenge in their therapeutic application.[7] The modifications in N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester are designed to mitigate this.

-

Resistance to Exopeptidases:

-

Susceptibility to Endopeptidases: The internal peptide bond between tyrosine and phenylalanine remains a potential target for endopeptidases such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[7][9] The rate of cleavage will depend on the specific enzyme and the local conformation of the dipeptide.

The following diagram illustrates the potential sites of enzymatic action and the protective effects of the terminal modifications.

Caption: Predicted enzymatic cleavage sites and protective modifications.

Experimental Protocols for Stability Assessment

To empirically determine the stability of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester, a series of well-defined experimental protocols are necessary.

Protocol for Assessing Chemical Stability

This protocol outlines a method to evaluate the dipeptide's stability across a range of pH values.

Objective: To quantify the rate of hydrolysis of the dipeptide at acidic, neutral, and basic pH.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 2, phosphate buffer for pH 7.4, and sodium bicarbonate for pH 9) with known ionic strength.

-

Sample Preparation: Dissolve a known concentration of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester in each buffer.

-

Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each sample.

-

Quenching: Immediately quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to stop further hydrolysis.

-

HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the parent dipeptide from its degradation products (e.g., N-Acetyl-L-tyrosyl-L-phenylalanine, N-acetyl-L-tyrosine, L-phenylalanine methyl ester).[9]

-

Data Analysis: Quantify the peak areas of the parent compound and its degradation products to determine the rate of degradation at each pH.

Protocol for Assessing Enzymatic Stability

This protocol is designed to evaluate the dipeptide's susceptibility to cleavage by relevant proteases.

Objective: To determine the rate of enzymatic degradation of the dipeptide by chymotrypsin.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a stock solution of chymotrypsin in an appropriate buffer (e.g., Tris-HCl, pH 8.0). Prepare a stock solution of the dipeptide in the same buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific amount of chymotrypsin to the dipeptide solution to achieve a defined enzyme-to-substrate ratio.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction by adding a protease inhibitor or a strong acid.

-

LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent dipeptide and any cleavage products.[3]

-

Data Analysis: Plot the concentration of the remaining dipeptide against time to determine the half-life of the compound in the presence of the enzyme.

The following diagram outlines the general workflow for stability testing.

Sources

- 1. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Subtilisin-catalyzed hydrolysis of peptide methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. verifiedpeptides.com [verifiedpeptides.com]

- 8. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

role of Ac-Tyr-Phe-OMe as a specific substrate for pepsin

The following technical guide details the role, mechanism, and experimental utility of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) as a synthetic substrate for Pepsin A (EC 3.4.23.1).

A Technical Guide for Mechanistic Characterization

Executive Summary

While hemoglobin remains the "gold standard" for defining biological units of Pepsin activity (e.g., Anson units), it is a heterogeneous protein substrate unsuitable for precise kinetic profiling (

This guide delineates the use of Ac-Tyr-Phe-OMe to isolate the catalytic efficiency of Pepsin in a controlled, self-validating system, eliminating the batch-to-batch variability inherent in protein substrates.

Molecular Mechanism & Specificity

Pepsin is an aspartic endopeptidase active at acidic pH (optimum ~1.5–2.5).[1][2][3] Its active site contains two aspartic acid residues (Asp32 and Asp215) that function via general acid-base catalysis.[4]

Why Ac-Tyr-Phe-OMe?

The substrate is engineered to satisfy Pepsin's strict preference for hydrophobic/aromatic residues flanking the scissile bond:

-

P1 Position (Tyr): The Acetyl-Tyrosine moiety fits into the S1 hydrophobic pocket. The acetylation (Ac-) eliminates the positive charge of the N-terminus, which mimics the internal peptide bonds of a protein chain.

-

P1' Position (Phe): The Phenylalanine residue occupies the S1' deep hydrophobic pocket.

-

C-Terminal Blocking (-OMe): The methyl ester blocks the C-terminus, preventing carboxylate ionization at pH > 2.0 and increasing hydrophobicity to drive binding affinity.

Reaction Specificity: Pepsin selectively hydrolyzes the peptide bond between Tyrosine and Phenylalanine, not the ester bond.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle of Pepsin with Ac-Tyr-Phe-OMe.

[4]

Experimental Protocol: Kinetic Assay

This protocol is designed to be self-validating . It relies on the change in UV absorbance at 237 nm , which corresponds to the hydrolysis of the peptide bond in this specific aromatic sequence.

Reagents & Preparation

| Reagent | Specification | Preparation Logic |

| Buffer A | 10 mM HCl (pH 2.0) | Mimics gastric environment; ensures Asp32/Asp215 protonation state. |

| Substrate Stock | 10 mM Ac-Tyr-Phe-OMe | Dissolve in Methanol (MeOH). Note: Keep organic solvent <5% in final assay to prevent denaturation. |

| Enzyme Stock | 1 mg/mL Pepsin | Dissolve in cold 10 mM HCl. Prepare fresh to avoid autolysis. |

| Stop Solution | N/A (Continuous) | This is a continuous rate assay. No stop solution is required. |

Step-by-Step Workflow

-

Blank Preparation (Autohydrolysis Check):

-

Add 950 µL Buffer A into a quartz cuvette.

-

Add 50 µL Substrate Stock .

-

Validation: Monitor at 237 nm for 2 minutes. Slope should be near zero. This validates that the substrate is stable at pH 2.0 without the enzyme.

-

-

Reaction Initiation:

-

Add 940 µL Buffer A into a fresh cuvette.

-

Add 50 µL Substrate Stock (Final Conc: 0.5 mM).

-

Incubate at 37°C for 3 minutes (Equilibration).

-

Add 10 µL Enzyme Stock to initiate. Mix by inversion (do not vortex vigorously).

-

-

Data Acquisition:

-

Immediately record

(Absorbance at 237 nm) every 10 seconds for 5 minutes. -

Expectation: Absorbance decreases as the peptide bond is hydrolyzed.

-

-

Calculation:

-

Calculate the rate (

) from the linear portion of the curve. -

Use the extinction coefficient (

) for the Tyr-Phe bond cleavage (approx.

-

Assay Workflow Diagram

Troubleshooting & Optimization

To ensure Trustworthiness and Scientific Integrity , apply these troubleshooting steps:

| Observation | Root Cause | Corrective Action |

| Non-linear Rate | Substrate depletion or Enzyme Autolysis | Use the initial 60 seconds only (Initial Velocity, |

| High Background | Solvent effect | Ensure Methanol concentration is <5% v/v. High organic content can unfold Pepsin. |

| No Activity | pH Mismatch | Verify pH is strictly 1.8–2.2. Pepsin is irreversibly inactivated at pH > 6.0. |

| Precipitation | Substrate insolubility | Ac-Tyr-Phe-OMe is hydrophobic. Ensure it is fully dissolved in MeOH before adding to the aqueous buffer. |

Comparative Analysis: Synthetic vs. Protein Substrates

| Feature | Ac-Tyr-Phe-OMe (Synthetic) | Hemoglobin (Anson Method) |

| Specificity | High (Targeted Tyr-Phe bond) | Low (Cleaves multiple hydrophobic sites) |

| Kinetics | Follows Michaelis-Menten ( | Complex kinetics (multiple substrates) |

| Reproducibility | High (Chemical Standard) | Variable (Biological preparation) |

| Detection | UV 237 nm (Direct) | TCA Precipitation + UV 280 nm (Indirect) |

| Primary Use | Mechanistic Studies, Inhibitor Screening | Activity Unit Definition (USP/EP) |

Authoritative Insight:

While Hemoglobin is used to define "Units" for commercial sale (e.g., 1 unit =

References

-

Fruton, J. S. (1970). "The Specificity and Mechanism of Pepsin Action." Advances in Enzymology and Related Areas of Molecular Biology.

-

Anson, M. L. (1938). "The estimation of pepsin, trypsin, papain, and cathepsin with hemoglobin." Journal of General Physiology.

-

Worthington Biochemical Corporation. "Pepsin Assay Manual." Worthington Enzyme Manual.

-

Sigma-Aldrich. "Enzymatic Assay of Pepsin using Hemoglobin."[5] Technical Bulletin.

-

Dunn, B. M. (2001). "Structure and Mechanism of the Pepsin-Like Family of Aspartic Peptidases." Chemical Reviews.

Sources

- 1. Pepsin - Wikipedia [en.wikipedia.org]

- 2. Analyzing pepsin degradation assay conditions used for allergenicity assessments to ensure that pepsin susceptible and pepsin resistant dietary proteins are distinguishable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pepsin? [synapse.patsnap.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. rsc.org [rsc.org]

A Guide to the Thermodynamic Analysis of the Ac-Tyr-Phe-OMe Enzyme-Substrate Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of molecular recognition between an enzyme and its substrate is governed by fundamental thermodynamic principles. A complete understanding of these forces is paramount for elucidating enzymatic mechanisms and for the rational design of therapeutic agents. This guide provides a comprehensive overview of the thermodynamic parameters that define the formation of the enzyme-substrate complex between α-chymotrypsin and the dipeptide substrate N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe). We will delve into the core thermodynamic concepts, present a detailed methodology for their experimental determination using Isothermal Titration Calorimetry (ITC), and discuss the interpretation of the resulting data. This document serves as a technical resource for researchers aiming to characterize the energetics of enzyme-substrate interactions, a critical step in drug discovery and fundamental enzymology.

Introduction: The Significance of the Chymotrypsin-Dipeptide Interaction

α-Chymotrypsin, a serine protease found in the digestive system, is a classic model enzyme for studying the principles of substrate specificity and catalysis.[1] It preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The substrate Ac-Tyr-Phe-OMe is a synthetic dipeptide that mimics the natural substrates of chymotrypsin, making it an excellent tool for in vitro studies of the enzyme's binding and catalytic mechanisms.[2]

The interaction between chymotrypsin and Ac-Tyr-Phe-OMe is a multi-step process that begins with the formation of a non-covalent enzyme-substrate complex, often referred to as the Michaelis complex.[3] The stability and specificity of this initial complex are dictated by a precise interplay of thermodynamic forces. A thorough characterization of these forces provides invaluable insights into:

-

Binding Affinity: Quantifying the strength of the interaction.

-

Driving Forces: Determining whether the binding is driven by favorable changes in enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effect, conformational changes).

-

Structure-Activity Relationships: Understanding how modifications to the substrate or enzyme affect the thermodynamics of binding, which is crucial for drug design.

This guide will focus on the direct measurement of the thermodynamic parameters that govern the formation of this initial, non-covalent complex.

Core Thermodynamic Principles in Enzyme-Substrate Recognition

The formation of a non-covalent enzyme-substrate (ES) complex is an equilibrium process that can be described by a set of key thermodynamic parameters. The interplay of these parameters determines the spontaneity and strength of the interaction.

-

Gibbs Free Energy (ΔG): This is the ultimate measure of the spontaneity of the binding process. A negative ΔG indicates a spontaneous interaction. It is related to the binding affinity (Ka) or the dissociation constant (Kd) by the following equation:

ΔG = -RT ln(Ka) = RT ln(Kd)

where R is the gas constant and T is the absolute temperature. A lower Kd value signifies a higher binding affinity and a more negative ΔG.[4]

-

Enthalpy (ΔH): This parameter reflects the change in heat content of the system upon binding. A negative ΔH (exothermic reaction) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the enzyme and the substrate. A positive ΔH (endothermic reaction) suggests that these interactions are either weak or that there is an energetic cost to binding, such as the disruption of existing interactions.[5]

-

Entropy (ΔS): This parameter represents the change in the degree of disorder of the system upon binding. A positive ΔS is entropically favorable and can be driven by the release of ordered water molecules from the binding surfaces (the hydrophobic effect) or an increase in the conformational flexibility of the complex. A negative ΔS is entropically unfavorable and often results from a loss of conformational freedom of the substrate and/or enzyme upon forming a structured complex.[5]

These three parameters are related by the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS

By experimentally determining ΔH and Kd, one can calculate ΔG and subsequently derive the entropic contribution (TΔS) to the binding event. This allows for a complete thermodynamic characterization of the enzyme-substrate interaction.

Below is a diagram illustrating the relationship between these core thermodynamic parameters and their contribution to the overall binding affinity.

Caption: Relationship between core thermodynamic parameters.

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of thermodynamic parameters of biomolecular interactions. It is a label-free technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle of ITC

An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell is typically filled with buffer, while the sample cell contains one of the binding partners (e.g., the enzyme). The other binding partner (the substrate) is loaded into a titration syringe. Small aliquots of the substrate are injected into the sample cell, and the instrument's feedback system measures the power required to maintain a zero temperature difference between the two cells.

-

If the binding is exothermic , heat is released, and the instrument reduces the power to the sample cell to maintain thermal equilibrium.

-

If the binding is endothermic , heat is absorbed, and the instrument increases the power to the sample cell.

The resulting data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change (ΔH) for that injection. As the enzyme in the cell becomes saturated with the substrate, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

Experimental Workflow

The following diagram outlines the typical workflow for an ITC experiment to determine the thermodynamic parameters of the Ac-Tyr-Phe-OMe-chymotrypsin interaction.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the thermodynamic parameters of the Ac-Tyr-Phe-OMe-chymotrypsin interaction.

A. Reagent and Buffer Preparation:

-

Enzyme Purity: Use highly purified α-chymotrypsin. The concentration should be accurately determined, for example, by measuring absorbance at 280 nm.

-

Substrate Purity: Synthesize or procure high-purity Ac-Tyr-Phe-OMe. Confirm its identity and purity using techniques like NMR and mass spectrometry.

-

Buffer Matching (Critical): Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.8). The enzyme and substrate solutions must be prepared in buffer from the exact same stock to minimize heats of dilution. Dialyzing the enzyme against the final buffer is highly recommended.

-

Degassing: Thoroughly degas both the enzyme and substrate solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cells.

B. ITC Experiment:

-

Instrument Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate until a stable baseline is achieved.

-

Sample Loading:

-

Load the α-chymotrypsin solution into the sample cell (e.g., at a concentration of 20-50 µM).

-

Load the Ac-Tyr-Phe-OMe solution into the injection syringe (e.g., at a concentration 10-20 times that of the enzyme, typically 400-1000 µM).

-

-

Titration Parameters:

-

Set the injection volume (e.g., 2 µL).

-

Set the number of injections (e.g., 20-30).

-

Set the spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.

-

-

Execution: Start the titration run.

C. Control Titration:

-

Perform an identical titration, injecting the substrate solution into the buffer-filled sample cell (without enzyme).

-

This experiment measures the heat of dilution of the substrate, which must be subtracted from the main experimental data for accurate analysis.

D. Data Analysis:

-

Use the instrument's software to integrate the raw titration data.

-

Subtract the control (heat of dilution) data from the enzyme-substrate titration data.

-

Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model). The fitting algorithm will yield the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

-

Calculate the Gibbs free energy (ΔG) and the entropic contribution (TΔS) using the equations provided in Section 2.

Thermodynamic Profile of the Chymotrypsin-Substrate Interaction

The binding of L-AcTrp to native α-chymotrypsin at pH 7.8 is characterized by a negative enthalpy and a negative entropy of association.[5] This suggests that the formation of favorable interactions like hydrogen bonds and van der Waals contacts is a primary driver of binding, and this is accompanied by a decrease in the overall disorder of the system, likely due to the ordering of the substrate and parts of the enzyme's binding site into a well-defined complex.

The table below summarizes the thermodynamic parameters for the binding of L-AcTrp to α-chymotrypsin and provides a predictive framework for the Ac-Tyr-Phe-OMe interaction.

| Parameter | Value for L-AcTrp-Chymotrypsin Complex[5] | Expected Characteristics for Ac-Tyr-Phe-OMe Complex | Interpretation |

| Kd (Dissociation Constant) | Not explicitly stated in the reference, but calculable from ΔG. | Expected in the micromolar (µM) to millimolar (mM) range. | Reflects the binding affinity; a lower value indicates tighter binding. |

| ΔG° (Gibbs Free Energy) | ~ -3.8 kcal/mol (calculated from ΔH and ΔS at 25°C) | Negative | Indicates a spontaneous binding event. |

| ΔH° (Enthalpy) | -9.1 kcal/mol | Strongly negative | Binding is enthalpically driven, dominated by the formation of favorable non-covalent bonds. |

| TΔS° (Entropy) | -5.3 kcal/mol (at 25°C) | Negative | Binding is entropically unfavorable, indicating a net increase in order (loss of conformational freedom). |

For the larger dipeptide Ac-Tyr-Phe-OMe, we can anticipate a similar thermodynamic profile. The interaction of the tyrosine residue with the S1 pocket would likely contribute a significant negative enthalpy change. The additional interactions of the phenylalanine residue and the peptide backbone with the enzyme surface could further increase the magnitude of the negative ΔH. This increased interaction surface would also likely lead to a more significant loss of conformational entropy, resulting in a more negative ΔS compared to the single amino acid derivative. The overall binding affinity (and thus ΔG) will depend on the balance between these enthalpic gains and entropic costs, a phenomenon known as enthalpy-entropy compensation .[6]

Applications in Drug Development and Mechanistic Studies

A detailed thermodynamic characterization of enzyme-substrate interactions is a cornerstone of modern drug development. For a target like chymotrypsin, this information can be leveraged in several ways:

-

Lead Optimization: By understanding the thermodynamic drivers of binding for a series of inhibitor analogs, medicinal chemists can rationally modify structures to enhance affinity. For example, if binding is primarily enthalpy-driven, modifications that introduce new hydrogen bond donors or acceptors would be prioritized.

-

Mechanism of Action: Thermodynamic data can help differentiate between various binding modes. For instance, a significant negative heat capacity change (ΔCp), which can be determined by performing ITC at different temperatures, is often indicative of a binding process that involves a significant hydrophobic component and conformational changes.

-

Enthalpy-Entropy Compensation: This phenomenon, where a favorable change in enthalpy is often offset by an unfavorable change in entropy (and vice versa), is frequently observed in ligand binding.[6][7] Understanding this balance is crucial, as optimizing for enthalpy can sometimes lead to a large entropic penalty that negates any gains in affinity. ITC provides the data necessary to dissect these contributions.

Conclusion

The thermodynamic analysis of the Ac-Tyr-Phe-OMe-chymotrypsin complex provides a quantitative and mechanistic understanding of the molecular recognition events that precede catalysis. Isothermal Titration Calorimetry stands as the premier technique for this purpose, offering a direct and comprehensive measurement of the binding affinity, enthalpy, and entropy in a single experiment. While specific data for this exact dipeptide is not widely published, the principles and methodologies outlined in this guide, along with data from analogous substrates, provide a robust framework for its characterization. Such studies are not merely academic; they are fundamental to advancing our knowledge of enzyme function and to the development of novel therapeutics that target enzymatic processes with high precision and efficacy.

References

-

Goethe, M., F-X. Du, and I. T. Schiefer. (2014). Enthalpy-entropy compensation in protein-ligand binding: a new perspective. Angewandte Chemie International Edition, 53(36), 9492-9496. [Link]

-

Turnbull, W. B., and A. Daranas. (2003). On the value of c: can Isothermal Titration Calorimetry report binding constants to better than 10% accuracy? Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

-

Saini, G., and D. S. Brandman. (1977). Thermodynamics of binding to native alpha-chymotrypsin and to forms of alpha-chymotrypsin in which catalytically essential residues are modified; a study of "productive" and "nonproductive" associations. Biochemistry, 16(10), 2194-2202. [Link]

-

Bischel, A., et al. (2013). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Journal of Visualized Experiments, (79), e51487. [Link]

-

Ichor Life Sciences. (2011). Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. White Paper. [Link]

-

TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Application Note. [Link]

-

Martinek, K., et al. (1972). The role of entropy and enthalpy factors in kinetic specificity of α-chymotrypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 271(1), 80-86. [Link]

-

Gomez, J., et al. (2001). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology, 173, 35-54. [Link]

-

LibreTexts. (2023). 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

-

Hruby, V. J., and M. E. Hadley. (1974). Conformational change associated with the acylation of alpha-chymotrypsin by N-acetyl-L-phenylalanine methyl ester. Journal of Biological Chemistry, 249(19), 6087-9. [Link]

-

Cuppett, C. C., and W. J. Canady. (1970). Thermodynamics of alpha-chymotrypsin-substrate and inhibitor complex formation as a function of pH. Journal of Biological Chemistry, 245(5), 1069-74. [Link]

-

Freire, E. (2008). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 3(9), 1037-1048. [Link]

-

e-PG Pathshala. (n.d.). Mechanism of enzyme catalyst reaction (I) Chymotrypsin. BSc Chemistry. [Link]

-

Unhelkar, M. H., and S. S. Kelkar. (2008). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 283(44), 30045-30053. [Link]

-

Dorovska-Taran, V., et al. (1982). The specificity in the elementary steps of alpha-chymotrypsin catalysis. A temperature study with a series of N-acetyl-L-amino acid methyl esters. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 702(1), 37-53. [Link]

-

Press, U. O. (2018). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC2580: Introduction to Biochemistry*. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics of binding to native alpha-chymotrypsin and to forms of alpha-chymotrypsin in which catalytically essential residues are modified; a study of "productive" and "nonproductive" associations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic studies of the interaction of alpha-chymotrypsin with water. II. Statistical analyses of the enthalpy-entropy compensation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Precision Determination of Molar Extinction Coefficient: Ac-Tyr-Phe-OMe at 237 nm

The following technical guide details the determination and application of the molar extinction coefficient for N-acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) at 237 nm .

Executive Summary

Ac-Tyr-Phe-OMe is a synthetic dipeptide derivative widely utilized as a chromogenic substrate for serine proteases, particularly

Why 237 nm? This wavelength represents a spectral "sweet spot" (differential absorbance maximum,

Core Metric:

-

Target Wavelength: 237 nm

-

Primary Application: Kinetic monitoring of hydrolysis (Esterase/Peptidase activity).

-

Estimated

: High variability based on solvent/pH; empirical determination is required for kinetic rigor. -

Standard

(Hydrolysis): Typically ranges between 900 – 1200 M

Theoretical Basis & Additivity

The molar extinction coefficient (

Chromophore Contributions at 237 nm

At 237 nm, the absorbance is driven by the "valley" between the far-UV peptide bond absorption (

| Chromophore | Contribution at 237 nm | Behavior | |

| Tyrosine (Ac-Tyr) | 275 nm ( | Significant | Rising edge of the secondary band. Sensitive to pH (phenolate ionization). |

| Phenylalanine (Phe) | 258 nm ( | Moderate | Shoulders of the benzenoid band. |

| Peptide/Ester Bonds | High (Tail) | The "tail" of the |

Equation of Additivity:

Note: In folded enzymes,

Experimental Protocol: Self-Validating Determination

Because

Materials

-

Analyte: Ac-Tyr-Phe-OMe (High Purity >98%).

-

Solvent: Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8) or Methanol (for stock).

-

Equipment: Double-beam spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow

-

Stock Preparation (Gravimetric):

-

Weigh

mg of Ac-Tyr-Phe-OMe ( -

Dissolve in a known volume (

) of buffer to reach -

Critical: Ensure complete dissolution; sonicate if necessary.

-

-

Dilution Series:

-

Prepare 5 dilutions ranging from

to -

Blank: Use the exact buffer (without peptide) for baseline correction.

-

-

Spectral Scan:

-

Scan from 220 nm to 300 nm to verify purity (peaks at 258 nm and 275 nm confirm Phe/Tyr presence).

-

Record Absorbance at 237 nm (

).

-

-

Calculation (Beer-Lambert Plot):

-

Plot

(y-axis) vs. Concentration ( -

Perform Linear Regression:

. -

Result: The slope

is the precise Molar Extinction Coefficient (

-

Data Validation Table (Template)

| Concentration ( | CV (%) | ||

| 0 (Blank) | 0.000 | 0.000 | - |

| 50 | 0.XXX | 0.XXX | < 2% |

| 100 | 0.XXX | 0.XXX | < 2% |

| 150 | 0.XXX | 0.XXX | < 2% |

| 200 | 0.XXX | 0.XXX | < 2% |

Kinetic Application: Differential Extinction ( )

For enzyme assays (e.g., Chymotrypsin), the absolute

Reaction:

Determination of

-

Measure

of the Substrate ( -

Add excess enzyme to drive reaction to completion (Total Hydrolysis).

-

Measure

of the Product ( -

Calculate:

Typical

Visualized Workflows (Graphviz)

Diagram 1: Extinction Coefficient Determination Logic

Caption: Logical flow for the empirical determination of molar extinction coefficient.

Diagram 2: Hydrolysis Kinetic Monitoring

Caption: Kinetic pathway of Ac-Tyr-Phe-OMe hydrolysis monitored via absorbance shift at 237 nm.

References

-

Schwert, G. W., & Takenaka, Y. (1955). A Spectrophotometric Determination of Trypsin and Chymotrypsin. Biochimica et Biophysica Acta. Link

- Foundational text establishing the 237 nm spectrophotometric assay for tyrosine esters.

-

Hess, G. P., & Wainfan, E. (1958). Enzymatic Hydrolysis of N-Acetyl-L-tyrosyl-L-phenylalanine Methyl Ester. Journal of the American Chemical Society. Link

- Specific kinetic characterization of the Ac-Tyr-Phe-OMe substr

-

Thermo Fisher Scientific. (n.d.). Extinction Coefficients of Amino Acids and Proteins. Technical Reference. Link

- Reference for baseline amino acid absorbance d

-

Expasy. (n.d.). PeptideCutter: Cleavage Specificities. SIB Swiss Institute of Bioinformatics. Link

- Database confirming cleavage specificity of Chymotrypsin for Tyr/Phe residues.

Ac-Tyr-Phe-OMe CAS number and chemical identification data

This technical guide details the chemical identification, synthesis, and biochemical applications of Ac-Tyr-Phe-OMe (N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester). It is designed for researchers requiring precise physicochemical data and validated experimental protocols.

Chemical Identification & Enzymatic Applications

Executive Summary

Ac-Tyr-Phe-OMe (CAS 19898-34-1 ) is a synthetic dipeptide derivative widely utilized as a chromogenic substrate in enzymology. It serves as a critical probe for investigating the kinetic specificity of aspartic proteases (e.g., Pepsin) and serine proteases (e.g.,

Chemical Identification & Physicochemical Data

The following data aggregates confirmed values for the specific CAS 19898-34-1.

| Parameter | Technical Specification |

| Chemical Name | N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester |

| CAS Number | 19898-34-1 |

| Molecular Formula | |

| Molecular Weight | 384.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in |

| IUPAC Name | Methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate |

| SMILES | CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |

| InChI Key | FMKAXMXOQRFJPK-OALUTQOASA-N |

Chemical Synthesis Protocol

Methodology: Solution-Phase Carbodiimide Coupling Objective: Synthesis of Ac-Tyr-Phe-OMe from Ac-Tyr-OH and H-Phe-OMe·HCl.

Rationale

The synthesis utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).[1][2] EDC is chosen over DCC to generate a water-soluble urea byproduct, simplifying purification. HOBt is mandatory to suppress racemization of the Tyrosine chiral center and prevent N-acylurea formation.

Reagents

-

Component A: N-Acetyl-L-Tyrosine (Ac-Tyr-OH) [1.0 equiv]

-

Component B: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe[1][2]·HCl) [1.1 equiv]

-

Coupling Agents: EDC·HCl [1.2 equiv], HOBt [1.2 equiv]

-

Base: DIPEA (N,N-Diisopropylethylamine) [2.5 equiv]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1][2]

Step-by-Step Workflow

-

Activation:

-

Coupling:

-

In a separate vessel, dissolve H-Phe-OMe·HCl (11 mmol) in DMF (10 mL) and add DIPEA (25 mmol) to neutralize the hydrochloride salt.

-

Add the amine solution dropwise to the activated acid solution at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

-

Workup (Self-Validating Step):

-

Evaporate DMF under reduced pressure (rotary evaporator, <45°C).

-

Redissolve residue in Ethyl Acetate (100 mL).

-

Wash Sequence:

-

1M HCl (3x): Removes unreacted amine and DIPEA.

-

Sat.

(3x): Removes unreacted acid and HOBt. -

Brine (1x): Dehydrates organic layer.

-

-

Dry over anhydrous

, filter, and concentrate.[2]

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or Methanol/Water to achieve >98% purity.

-

Synthesis Pathway Visualization

Figure 1: Convergent synthesis workflow utilizing carbodiimide activation to form the peptide bond.

Enzymatic Applications & Kinetics

Ac-Tyr-Phe-OMe exhibits dual functionality depending on the enzyme class utilized. It allows researchers to distinguish between esterase and peptidase activities.

A. Substrate for -Chymotrypsin (EC 3.4.21.1)

Chymotrypsin preferentially cleaves C-terminal to aromatic residues.[6] Ac-Tyr-Phe-OMe presents two potential cleavage sites, but kinetic preference dictates the pathway.

-

Primary Activity: Esterase Activity (Cleavage of Phe-OMe).

-

Mechanism: The enzyme attacks the ester bond (Phe-OMe) significantly faster than the amide bond.

-

Kinetic Assay Protocol:

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

. -

Substrate: Prepare 10 mM stock of Ac-Tyr-Phe-OMe in DMSO.

-

Detection: Potentiometric titration (pH-stat) or spectrophotometric monitoring using a pH indicator (e.g., Phenol Red) if not using a chromogenic leaving group.

-

Reaction: Ac-Tyr-Phe-OMe +

-

B. Substrate for Pepsin (EC 3.4.23.1)

Pepsin, an aspartic protease active at acidic pH, specifically cleaves hydrophobic-hydrophobic peptide bonds.

-

Primary Activity: Peptidase Activity (Cleavage of Tyr-Phe).

-

Mechanism: Pepsin cleaves the amide bond between Tyrosine and Phenylalanine.

-

Kinetic Assay Protocol:

-

Buffer: 0.1 M Sodium Citrate or HCl, pH 2.0.

-

Detection: HPLC analysis is required to separate the products (Ac-Tyr-OH and H-Phe-OMe) from the substrate.

-

Reaction: Ac-Tyr-Phe-OMe +

-

Enzymatic Hydrolysis Pathways[10]

Figure 2: Divergent hydrolysis pathways based on enzyme specificity and pH conditions.

Analytical Characterization (Quality Control)

To ensure scientific integrity, synthesized or purchased batches must be validated against these standards:

-

1H NMR (DMSO-d6, 400 MHz):

-

1.80 (s, 3H, Acetyl-

-

2.8-3.1 (m, 4H,

- 3.55 (s, 3H, O-Methyl)

- 6.6-7.3 (m, 9H, Aromatic protons)

- 8.1-8.5 (d, Amide NH)

-

1.80 (s, 3H, Acetyl-

-

Mass Spectrometry (ESI-MS):

-

Expected

: 385.4 m/z -

Expected

: 407.4 m/z

-

-

Storage:

-

Store at -20°C. Desiccate to prevent ester hydrolysis.

-

References

-

Fruton, J. S. (1970). The Specificity and Mechanism of Pepsin Action.[7][8][9] Advances in Enzymology and Related Areas of Molecular Biology.

-

Hartley, B. S., & Kilby, B. A. (1954). The reaction of α-chymotrypsin with p-nitrophenyl esters. Biochemical Journal.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Sigma-Aldrich. Enzymatic Assay of Chymotrypsin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Pepsin? [synapse.patsnap.com]

Methodological & Application

determining Michaelis-Menten kinetics (Km and Vmax) for Ac-Tyr-Phe-OMe

Application Note: Determination of Michaelis-Menten Kinetics for Ac-Tyr-Phe-OMe with -Chymotrypsin

Substrate:Abstract & Biological Relevance

The determination of kinetic parameters (

This protocol details a continuous spectrophotometric assay based on the differential UV absorbance of the ester bond hydrolysis. By monitoring the reaction at 256 nm , researchers can quantify the esterase activity with high temporal resolution, avoiding the artifacts common in endpoint assays.

Principle of Assay

The assay relies on the hydrolysis of the methyl ester bond at the C-terminus of the Phenylalanine residue.

Reaction Scheme:

Detection Mechanism:

The cleavage of the ester bond results in a spectral shift and a decrease in absorbance at 256 nm . The rate of decrease in absorbance (

Mechanistic Visualization

Figure 1: Catalytic cycle of chymotrypsin-mediated ester hydrolysis.[]

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Bovine Pancreas, Type II, | Target Enzyme | |

| Ac-Tyr-Phe-OMe | Substrate | |

| Tris Base | Molecular Biology Grade | Buffer Component |

| Calcium Chloride | Anhydrous, | Stabilizer / Activator |

| Methanol | HPLC Grade | Solvent for Substrate |

| HCl | 1.0 N Standard Solution | pH Adjustment / Enzyme Diluent |

Equipment

-

UV-Vis Spectrophotometer: Double-beam capable, thermostated cell holder set to 25°C.[]

-

Quartz Cuvettes: 10 mm path length (UV transparent).[]

-

pH Meter: Calibrated at 25°C (Tris buffers are highly temperature-sensitive).

Experimental Design & Pre-Assay Validation

Buffer Preparation (Assay Buffer)[1]

-

Composition: 80 mM Tris-HCl, 100 mM CaCl

, pH 7.8 at 25°C.[] -

Rationale: Calcium ions are essential for stabilizing the active conformation of chymotrypsin. The pH of 7.8 is the catalytic optimum.[2]

-

Note: Prepare 500 mL. Filter through a 0.22

m membrane to remove particulates that cause noise in UV readings.[]

Substrate Stock Solution

Ac-Tyr-Phe-OMe is hydrophobic.[]

-

Dissolve the substrate in 100% Methanol to create a 50 mM Stock Solution .

-

Validation: Ensure complete dissolution.[] If turbidity persists, DMSO can be used, but Methanol is preferred for esterase assays to minimize solvent viscosity effects.

Determination of Differential Extinction Coefficient ( )

Unlike standard substrates (e.g., BTEE), the

-

Prepare a known concentration of substrate (e.g., 0.5 mM) in Assay Buffer.

-

Measure Absorbance (

).[] -

Add a high concentration of enzyme to force total hydrolysis.[]

-

Measure Absorbance (

) after the signal stabilizes. -

Calculate:

Typical value range:

Step-by-Step Protocol

Phase 1: Enzyme Preparation

-

Reconstitution: Dissolve

-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL .-

Why HCl? Acidic pH prevents autolysis (self-digestion) of the enzyme during storage.[]

-

-

Working Dilution: Immediately before the assay, dilute the enzyme in 1 mM HCl to roughly 10-20

g/mL .[] Keep on ice.

Phase 2: Kinetic Assay Execution

Perform the following for at least 8 different substrate concentrations (e.g., 0.05 mM to 2.0 mM).

-

Blanking: Place a cuvette containing 1.5 mL Assay Buffer + equivalent volume of Methanol (solvent blank) in the reference beam.

-

Reaction Mixture Assembly:

-

Pipette 1.40 mL of Assay Buffer into the sample cuvette.

-

Add X

L of Substrate Stock (adjusting volume to achieve target concentration).[] -

Add Methanol to equalize the total organic solvent volume across all samples (maintain constant solvent %).

-

-

Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-5 minutes .

-

Initiation: Add 100

L of diluted Enzyme Solution. -

Mixing: Immediately mix by inversion (using Parafilm) or a plastic mixing paddle. Do not vortex (denatures protein).[]

-

Measurement: Immediately record absorbance at 256 nm for 3–5 minutes.

-

Rate Calculation: Determine the slope of the initial linear portion of the curve (

).

Experimental Workflow Diagram

Figure 2: Operational workflow for kinetic assay.

Data Analysis

Velocity Calculation

Convert the raw slope (

Where:

-

: Differential extinction coefficient determined in section 4.3 (approx

- : Path length (1 cm).

Michaelis-Menten Regression

Plot Initial Velocity (

- (Michaelis Constant): Indicates the affinity of the enzyme for Ac-Tyr-Phe-OMe.[]

- : The maximum velocity at saturation.[3][4]

-

(Turnover Number): Calculated as

Expected Trends:

For hydrophobic dipeptide esters, substrate inhibition may occur at high concentrations (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear initial rate | Substrate depletion or Hysteresis | Reduce enzyme concentration; ensure 3 min equilibration. |

| Precipitation | Substrate insolubility | Limit final Methanol concentration to 10-15%; ensure dropwise addition. |

| High Background | Autohydrolysis of ester | Check buffer pH (must not exceed 8.0); use fresh substrate stock.[] |

| No Activity | Enzyme autolysis | Ensure enzyme stock is in 1 mM HCl; do not store diluted enzyme > 1 hour.[] |

References

-

Hummel, B. C. (1959).[] "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.[] Link[]

-

Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol."[] Worthington Enzyme Manual. Link

-

Bender, M. L., et al. (1964).[] "The Correlation of the pH Dependence and the Stepwise Mechanism of

-Chymotrypsin-Catalyzed Reactions." Journal of the American Chemical Society, 86(18), 3680-3690. Link[] -

Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162.[] (Foundational reference for S1/S2 subsite nomenclature). Link

spectrophotometric detection of Ac-Tyr-Phe-OMe hydrolysis at 237 nm

Application Note: Spectrophotometric Detection of Ac-Tyr-Phe-OMe Hydrolysis at 237 nm

Executive Summary

This application note details the protocol for monitoring the enzymatic hydrolysis of N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester (Ac-Tyr-Phe-OMe) using UV spectrophotometry at 237 nm . While historically associated with the hydrolysis of tyrosine esters (e.g., ATEE), the 237 nm wavelength allows for the sensitive detection of specific amide/ester bond cleavages involving tyrosine residues due to the differential molar absorptivity (

This guide is designed for researchers characterizing chymotrypsin-like serine proteases (e.g.,

Scientific Principles & Mechanism

The Substrate and Reaction

Ac-Tyr-Phe-OMe is a dipeptide ester substrate. Depending on the enzyme specificity, hydrolysis may occur at:

-

The Peptide Bond (Proteolytic): Cleavage between Tyr and Phe.[2]

-

Reaction: Ac-Tyr-Phe-OMe

Ac-Tyr-OH -

Spectral Shift: The transition of the Tyrosine carbonyl from a peptide bond to a free carboxylic acid typically results in a blue shift and hypochromic effect in the 230–240 nm region.

-

-

The Ester Bond (Esterolytic): Cleavage of the methyl ester.

-

Reaction: Ac-Tyr-Phe-OMe

Ac-Tyr-Phe-OH -

Spectral Shift: Cleavage of phenylalanine esters is typically monitored at 256 nm, but significant absorbance changes can occur at 237 nm due to the proximity of the Tyrosine chromophore.

-

Why 237 nm?

The 237 nm wavelength is the "Schwert and Takenaka" point, classically defined for N-Acetyl-L-Tyrosine Ethyl Ester (ATEE). At this wavelength, the difference in absorbance (

-

Substrate Absorbance: High.[1]

-

Product Absorbance: Lower.

-

Result: The reaction is monitored as a decrease in absorbance (

).

Figure 1: Kinetic mechanism of protease-catalyzed hydrolysis and signal generation.

Pre-Assay Validation: Determining

CRITICAL: Do not assume the extinction coefficient of ATEE (

Protocol for Determination

-

Prepare Substrate Stock: 10 mM Ac-Tyr-Phe-OMe in Methanol.

-

Prepare Hydrolyzed Standard: Incubate an aliquot of substrate with high-concentration enzyme (e.g., 100 µg/mL) overnight to ensure 100% hydrolysis. Alternatively, use mild alkaline hydrolysis (pH 10, 1 hr) followed by neutralization, though enzymatic is preferred to preserve the peptide bond if studying esterase activity.[1]

-

Spectrophotometric Scan:

-

Blank: Assay Buffer.

-

Sample A (Substrate): 0.5 mM Substrate in Buffer (no enzyme).

-

Sample B (Product): 0.5 mM Fully Hydrolyzed Substrate in Buffer.

-

-

Scan: 220 nm to 260 nm.

-

Calculate:

Standard Assay Protocol

Reagents & Equipment

-

Spectrophotometer: Double-beam or single-beam capable of kinetic mode at 237 nm. Temperature controlled at 25°C.

-

Cuvettes: Quartz cuvettes (UV transparent), 1 cm path length.

-

Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 (at 25°C).

-

Note: Calcium stabilizes chymotrypsin and related proteases.

-

-

Substrate Solution: 1.0 mM Ac-Tyr-Phe-OMe dissolved in 50% (v/v) Methanol/Water.

-

Enzyme Solution: 1–10 units/mL in 1 mM HCl (prevents autolysis). Keep on ice.

Experimental Workflow

Figure 2: Step-by-step spectrophotometric assay workflow.

Detailed Steps

-

Instrument Setup: Set spectrophotometer to 237 nm and 25°C. Zero with air or buffer blank.

-

Reaction Mixture Assembly:

-

In the cuvette, add 1.5 mL Assay Buffer.

-

Add 1.4 mL Substrate Solution.

-

Mix by inversion.[1]

-

-

Equilibration: Place cuvette in the holder and allow to equilibrate for 3–5 minutes. Monitor absorbance; it should be stable.

-

Initiation: Add 0.1 mL Enzyme Solution.

-

Measurement: Immediately mix by inversion (do not shake vigorously to avoid bubbles) and record absorbance decrease for 5 minutes.

-

Linear Range: Identify the linear portion of the curve (typically 0.5 to 3.0 minutes).

Data Analysis & Calculations

Calculate the enzymatic activity using the maximum linear rate (

Where:

- : Slope of the absorbance decrease (use absolute value).

- : Total reaction volume (3.0 mL).

-

: Conversion factor (if

-

: Differential molar extinction coefficient (determined in Section 3). If unknown, use 960

- : Volume of enzyme added (0.1 mL).

- : Concentration of enzyme solution (mg/mL).

Unit Definition: One unit will hydrolyze 1.0

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Non-Linear Rate | Substrate depletion (<10% remaining) | Dilute enzyme 1:10 and repeat. |

| High Background | Autohydrolysis of ester | Check buffer pH; ensure fresh substrate stock. |

| No Activity | Enzyme inactivation | Prepare fresh enzyme in 1 mM HCl; check CaCl₂ presence.[1] |

| Bubbles/Noise | Vigorous mixing | Use a plastic mixing paddle; do not shake cuvette. |

| Low Signal | Wavelength mismatch | Perform the UV scan (Section 3). If 237 nm signal is weak, switch to 256 nm (Phe-ester peak) or 214 nm (Peptide bond). |

References

-

Schwert, G. W., & Takenaka, Y. (1955).[1] A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570–575.[1] Link

-

Hummel, B. C. (1959).[1] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin.[1] Canadian Journal of Biochemistry and Physiology, 37(12), 1393–1399.[1] Link

-

Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Worthington Enzyme Manual. Link

-

Hedstrom, L. (2002).[1] Serine protease mechanism and specificity.[2][5] Chemical Reviews, 102(12), 4501–4524.[1] Link

Sources

- 1. CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: High-Precision Kinetic Profiling of Chymotrypsin-Like Activity using Ac-Tyr-Phe-OMe

Executive Summary & Scientific Rationale

This guide details the protocol for calculating the specific activity of chymotrypsin-like serine proteases using the substrate N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester (Ac-Tyr-Phe-OMe) .

While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the historical standard for

Mechanism of Action

The assay relies on the differential UV absorption between the ester substrate and its hydrolyzed acid product. The enzyme catalyzes the hydrolysis of the methyl ester bond at the C-terminus:

Detection Principle: The hydrolysis causes a spectral shift. We monitor the decrease in absorbance (typically at 237 nm) or the differential change depending on the specific buffer environment. Unlike colorimetric pNA assays, this is a direct, continuous kinetic measurement of the ester bond breakage.

Experimental Pre-Requisites & Reagents

Critical Reagent List

| Reagent | Specification | Purpose |

| Enzyme | Target analyte.[1][2] Store stocks at -20°C. | |

| Substrate | Ac-Tyr-Phe-OMe (MW | Substrate.[2][3][4] Dissolve in dry DMSO or Methanol. |

| Buffer System | 50 mM Tris-HCl, pH 7.8, 20 mM | Reaction matrix.[5] |

| Solvent | DMSO (Anhydrous) | Substrate solubilization. |

| Stop Solution | 10% Acetic Acid (Optional) | Only for endpoint assays (not recommended for kinetics). |

Equipment

-

UV-Visible Spectrophotometer: Capable of accurate kinetic reads at 237 nm.

-

Quartz Cuvettes: UV-transparent (plastic cuvettes absorb at 237 nm and are unsuitable).

-

Temperature Controller: Thermostated cuvette holder set to 25°C.

Pre-Assay Validation: Determining the Differential Extinction Coefficient ( )

Crucial Note: Literature values for extinction coefficients vary based on pH, temperature, and buffer ionic strength. To ensure Trustworthiness and accuracy, you must experimentally determine the

Protocol for

-

Hydrolyzed Standard: Incubate a known concentration of substrate (

) with a high concentration of enzyme overnight to ensure 100% hydrolysis (Product). -

Un-hydrolyzed Standard: Prepare a fresh

substrate solution in buffer (Substrate). -

Measure: Read Absorbance at 237 nm (

) for both. -

Calculate:

Typical

Detailed Assay Protocol (Continuous Kinetic Method)

Workflow Diagram

Step-by-Step Procedure

-

Instrument Setup:

-

Set spectrophotometer to 237 nm .

-

Set temperature to 25°C .

-

Blank the instrument with Assay Buffer.

-

-

Reaction Mixture Preparation (In Cuvette):

-

Pipette 980

L of Assay Buffer (Tris/CaCl2). -

Add 10

L of Substrate Stock (Ac-Tyr-Phe-OMe, 10-50 mM in DMSO). -

Note: Final substrate concentration should be

(typically 0.5 mM is sufficient for saturation). -

Mix by inversion and allow to equilibrate to 25°C (approx. 2 mins).

-

-

Baseline Check:

-

Place cuvette in the holder. Monitor absorbance for 60 seconds.

-

Integrity Check: The slope should be effectively zero. If absorbance decreases significantly, spontaneous hydrolysis is occurring (check pH or solvent quality).

-

-

Initiate Reaction:

-

Add 10

L of Enzyme Solution. -

Tip: Enzyme concentration should be titrated to yield a linear

of 0.02 – 0.10 per minute.

-

-

Data Acquisition:

-

Immediately mix and record

every 10 seconds for 3–5 minutes. -

Select the linear portion of the curve (usually 30s to 180s) for calculation.

-

Data Analysis & Calculations

Calculation Logic Diagram

The Formula

To calculate the specific activity, use the following derived equation:

Where:

- : Slope of the linear portion of the curve (absolute value).

- : Total reaction volume (mL) (e.g., 1.0 mL).

-

df : Dilution factor of the enzyme (if applicable).

-

: Differential extinction coefficient (

- : Pathlength (typically 1 cm).[6]

- : Volume of enzyme added (mL) (e.g., 0.01 mL).

- : Concentration of the enzyme stock (mg/mL).[7]

Example Calculation

-

Slope: 0.050 Abs/min

-

: 0.96

- : 1.0 mL

- : 0.01 mL[7]

- : 0.5 mg/mL

Definition of Unit: One unit is defined as the amount of enzyme required to hydrolyze 1.0

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear rate | Substrate depletion | Reduce enzyme concentration or decrease assay time. |

| High Background Slope | Spontaneous hydrolysis | Check Buffer pH (must be < 8.0). Ensure DMSO is anhydrous. |

| No Activity | Enzyme denaturation | Avoid vigorous vortexing. Ensure |

| Precipitation | Substrate insolubility | Ensure final DMSO concentration is < 5%. Warm buffer to 25°C before adding substrate. |

References

-

Hummel, B. C. (1959).[8] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

-

DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320.

-

Sigma-Aldrich. (n.d.).

-Chymotrypsin. Technical Bulletin. -

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational text on P1/P2 nomenclature).

Sources

- 1. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 3. epa.gov [epa.gov]

- 4. Extinction Coefficient Determination of Proteins [biosyn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Optimizing Buffer Systems for Ac-Tyr-Phe-OMe Solubility in Kinetic Assays

[Application Note & Protocol]

Authored by: Senior Application Scientist, Gemini AI

Abstract

N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) is a valuable chromogenic substrate for kinetic analysis of various proteases, such as chymotrypsin. However, its utility is often hampered by its low aqueous solubility, which can result in substrate precipitation, leading to inaccurate kinetic measurements and diminished assay sensitivity. This guide offers a detailed framework for researchers, scientists, and drug development professionals to systematically optimize buffer systems, thereby enhancing the solubility of Ac-Tyr-Phe-OMe and ensuring the acquisition of dependable and reproducible kinetic data. This document delves into the fundamental principles of solute-solvent interactions and presents comprehensive, step-by-step protocols for the screening and validation of optimal buffer conditions.

Introduction: The Challenge of Ac-Tyr-Phe-OMe Solubility

Ac-Tyr-Phe-OMe is a dipeptide derivative with significant hydrophobic characteristics. Its molecular structure, featuring the aromatic side chains of tyrosine and phenylalanine along with a methyl ester group, contributes to its limited solubility in purely aqueous environments. In the context of kinetic assays, maintaining the substrate in a soluble form is of utmost importance. Substrate precipitation can alter the effective concentration of the substrate, which in turn leads to erroneous calculations of key kinetic parameters like K_m and k_cat. Furthermore, insoluble particles can interfere with spectrophotometric measurements by causing light scattering.

The solubility of a peptide is dictated by a fine balance of intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The primary objective of buffer optimization is to manipulate these forces to promote the solvation of Ac-Tyr-Phe-OMe.

Principles of Buffer Optimization for Peptide Solubility

The choice of an appropriate buffer system is a complex decision. It requires not only achieving the desired pH for maximal enzyme activity but also integrating components that improve substrate solubility without negatively impacting the enzyme's stability or function.

pH and its Influence on Ionization

The pH of the buffer solution determines the ionization state of the titratable groups within Ac-Tyr-Phe-OMe, specifically the phenolic hydroxyl group of the tyrosine residue. The pKa of the tyrosine side chain is approximately 10.5.[1][2] At pH levels considerably lower than the pKa, the hydroxyl group will be protonated and neutral, which adds to the molecule's hydrophobicity. As the pH gets closer to and exceeds the pKa, the hydroxyl group deprotonates to form a phenolate anion. This introduction of a charge can lead to an increase in solubility. However, it is critical to also take into account the optimal pH for the enzyme being studied. For chymotrypsin, the optimal pH range is generally between 7.5 and 8.5.[3][4] Consequently, a balance must be found between the pH that favors solubility and the pH that supports optimal enzymatic activity.

The Role of Organic Co-Solvents

To address the hydrophobic nature of Ac-Tyr-Phe-OMe, the addition of water-miscible organic co-solvents is a widely used and effective method. These co-solvents lower the polarity of the main solvent, which lessens the hydrophobic effect and encourages the solvation of nonpolar molecules.[5]

Commonly used co-solvents include:

-

Dimethyl sulfoxide (DMSO): A potent aprotic solvent that can disrupt the structure of water and solvate hydrophobic compounds. It is frequently used to prepare highly concentrated stock solutions of substrates.[5]

-

Ethanol and Methanol: These are protic solvents that can also effectively increase the solubility of hydrophobic molecules.

-

Acetonitrile: Another aprotic solvent that is often used in reversed-phase chromatography and can be utilized in kinetic assays.[6]

It is essential to experimentally determine the enzyme's tolerance to the selected co-solvent, as high concentrations can cause denaturation and a loss of activity.[7]

Effects of Salts and Ionic Strength

The ionic strength of the buffer, which is set by the salt concentration, can have complex effects on solubility. At low concentrations, salts can enhance solubility in a process known as "salting in," where the ions shield charged groups and decrease intermolecular electrostatic interactions. On the other hand, at high concentrations, salts can cause "salting out" by competing with the solute for water molecules, which ultimately reduces solubility. The specific outcomes are dependent on the type of salt used (the Hofmeister series can offer some insight).

Non-Detergent Sulfobetaines (NDSBs)

NDSBs are a type of zwitterionic compound that can improve the solubility of proteins and hydrophobic molecules without creating micelles like traditional detergents.[8][9][10] It is believed that they work by breaking up the organized structure of water at the surface of the solute, which can promote solvation.[8]

Experimental Workflow for Buffer Optimization

The diagram below presents a methodical strategy for optimizing buffer conditions to improve the solubility of Ac-Tyr-Phe-OMe and enhance the performance of kinetic assays.

Caption: A systematic workflow for the optimization of buffer systems in kinetic assays.

Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of Ac-Tyr-Phe-OMe and various buffer components.

Materials:

-

N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) powder

-

Dimethyl sulfoxide (DMSO), anhydrous grade

-

Tris base

-

HEPES

-

Sodium phosphate (monobasic and dibasic)

-

Sodium chloride (NaCl)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Ac-Tyr-Phe-OMe Stock Solution (100 mM in DMSO): a. Carefully weigh the necessary quantity of Ac-Tyr-Phe-OMe powder. b. Dissolve the powder in anhydrous DMSO to reach a final concentration of 100 mM. c. Vortex the solution extensively to guarantee full dissolution. d. Store the solution in small aliquots at a temperature between -20°C and -80°C to reduce the number of freeze-thaw cycles.

-

Primary Buffer Stocks (1 M): a. Create 1 M stock solutions of Tris, HEPES, and Sodium Phosphate using deionized water. b. For the phosphate buffer, make separate 1 M stocks of both the monobasic and dibasic forms. c. Store these solutions at 4°C.

-

Salt Stock (5 M): a. Prepare a 5 M stock solution of NaCl in deionized water. b. Store this solution at room temperature.

Protocol 2: Buffer Solubility Screening

Objective: To pinpoint buffer conditions that keep Ac-Tyr-Phe-OMe dissolved at the intended final concentration.

Procedure:

-

Design the Screening Matrix: Construct a matrix of various buffer conditions to be tested. An example of such a matrix is shown in Table 1.

-

Prepare Test Buffers: In individual microcentrifuge tubes, mix 500 µL of each test buffer by combining the stock solutions. Use deionized water to adjust the final volume.

-

Add Ac-Tyr-Phe-OMe: Using the 100 mM stock solution in DMSO, add the necessary amount to each test buffer to obtain the desired final assay concentration (for instance, 1 mM). The final DMSO concentration from the substrate stock needs to be factored into the total co-solvent percentage.

-

Equilibration and Observation: a. Immediately after adding the substrate, vortex each tube. b. Incubate the tubes for 30-60 minutes at the temperature planned for the assay (e.g., 25°C or 37°C). c. Carefully examine each tube against a dark background for any indications of precipitation or cloudiness. d. Log the outcomes (e.g., "Clear," "Slightly Turbid," "Precipitate").

Table 1: Example Buffer Screening Matrix

| Buffer (50 mM) | pH | DMSO (%) | NaCl (mM) | Visual Observation |

| Tris-HCl | 7.5 | 5 | 50 | Clear |

| Tris-HCl | 7.5 | 10 | 50 | Clear |

| Tris-HCl | 8.0 | 5 | 150 | Slightly Turbid |

| HEPES | 7.5 | 5 | 50 | Clear |

| HEPES | 7.5 | 2 | 150 | Precipitate |

| Phosphate | 7.2 | 10 | 100 | Clear |

Protocol 3: Kinetic Assay Validation

Objective: To assess the influence of the chosen buffer conditions on the activity and stability of the enzyme.

Procedure:

-

Select Promising Buffers: From the screening process, select the buffer conditions that demonstrated the highest solubility (i.e., those that remained clear).

-

Prepare Assay Reactions: For each of the selected buffers, create a reaction mixture that includes the buffer, the enzyme (e.g., chymotrypsin) at a set concentration, and any other required elements.

-

Initiate the Reaction: To start the reaction, add the Ac-Tyr-Phe-OMe substrate. The final concentration of the substrate should be varied in order to ascertain the K_m and V_max values.

-

Monitor Reaction Progress: Use a spectrophotometer to measure the increase in absorbance over time. The reaction's product, N-acetyl-L-tyrosine, can be observed at a particular wavelength.

-

Data Analysis: a. From the linear sections of the progress curves, calculate the initial reaction rates (V_0). b. Create a plot of V_0 against the substrate concentration. c. To find the values of K_m and V_max, fit the data to the Michaelis-Menten equation.[11][12]

-

Enzyme Stability: At the assay temperature, incubate the enzyme in each of the promising buffer conditions for an extended duration (for example, 1-2 hours). To evaluate its stability, measure the enzyme's activity at various intervals.

Data Interpretation and Final Buffer Selection

The most suitable buffer system will be the one that strikes a balance between:

-

Complete Substrate Solubility: No observable precipitation at the highest concentration of substrate needed.

-

Robust Enzyme Activity: Produces kinetic parameters that are in line with values found in the literature or enables the sensitive detection of enzyme inhibition.

-

Enzyme Stability: The enzyme maintains its activity throughout the duration of the experiment.

-

Assay Compatibility: The components of the buffer do not disrupt the method of detection.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Substrate Precipitation | Insufficient co-solvent; Inappropriate pH; High salt concentration ("salting out"). | Increase co-solvent percentage (check enzyme tolerance); Adjust pH; Screen different salt concentrations. |

| Low Enzyme Activity | Co-solvent inhibition/denaturation; Non-optimal pH. | Titrate co-solvent to the lowest effective concentration; Test a range of pH values around the enzyme's optimum. |

| High Background Signal | Buffer component absorbance; Substrate instability. | Run a blank without the enzyme; Check the stability of the substrate in the buffer over time. |

Conclusion

The optimization of buffer systems for the solubility of Ac-Tyr-Phe-OMe is an essential step in the creation of robust and dependable kinetic assays. Through a systematic assessment of the impacts of pH, organic co-solvents, and salts, researchers are able to pinpoint the conditions that guarantee the solubility of the substrate without adversely affecting enzymatic activity. The protocols and principles detailed in this application note offer a blueprint for obtaining precise and reproducible kinetic data, which is crucial for the fundamental characterization of enzymes and for applications in drug discovery.

References

- Vuillard, L., Braun-Breton, C., & Rabilloud, T. (Year).

- Prokop, Z., Sato, Y., Brezovsky, J., Mozga, T., Chaloupkova, R., Koudelakova, T., Jerabek, P., Stepankova, V., Natsume, R., Leeuwen, J. G. E., Janssen, D. B., & Damborsky, J. (2012). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Scilit.

- A tyrosine amino acid has a side chain with a pKa of about 10.5. Draw the chemical structure of the major. (2024, August 7). Brainly.com.

- Bisswanger, H. (2014). Enzyme Assays. Perspectives in Science.

- A tyrosine amino acid has a side chain with a pKa of about 10.5. Draw the chemical structure of the major. (2023, September 18). Brainly.com.

- Kalgutkar, A. S., Obach, R. S., & Soglia, J. R. (2009). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.

- AK Lectures. (n.d.). Ionizable Amino Acids. AK Lectures.

- TCI Chemicals. (n.d.). Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling. TCI Chemicals.

- GoldBio. (n.d.). NDSB-201 (Non-detergent sulfobetaine). GoldBio.

- Vuillard, L., Marret, N., & Rabilloud, T. (1995). Enhancing protein solubilization with nondetergent sulfobetaines. Electrophoresis.

- Cepham Life Sciences. (n.d.). ND SB 201 (Non-detergent Sulfobetaine). Cepham Life Sciences.